molecular formula C8H16O B1652642 6-Hepten-1-ol, 2-methyl-, (2R)- CAS No. 154388-64-4

6-Hepten-1-ol, 2-methyl-, (2R)-

Cat. No.: B1652642
CAS No.: 154388-64-4
M. Wt: 128.21 g/mol
InChI Key: UVGLIWCAMUOQPL-MRVPVSSYSA-N
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Description

6-Hepten-1-ol, 2-methyl-, (2R)- is a branched unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . Its IUPAC name is 6-methyl-5-hepten-1-ol, indicating a seven-carbon chain with a hydroxyl group at position 1, a methyl group at position 2 (R-configuration), and a double bond between positions 5 and 6 .

Key identifiers include:

  • ChemSpider ID: 14316978
  • InChIKey: UVGLIWCAMUOQPL-UHFFFAOYSA-N
  • CAS Registry Number: 13175-35-4

This compound is structurally related to intermediates in polyketide biosynthesis, where stereochemical outcomes influence enzymatic activity .

Properties

CAS No.

154388-64-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(2R)-2-methylhept-6-en-1-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1

InChI Key

UVGLIWCAMUOQPL-MRVPVSSYSA-N

SMILES

CC(CCCC=C)CO

Isomeric SMILES

C[C@H](CCCC=C)CO

Canonical SMILES

CC(CCCC=C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The following table summarizes key structural and stereochemical differences between 6-Hepten-1-ol, 2-methyl-, (2R)- and analogous alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Stereochemistry Source/Relevance
6-Hepten-1-ol, 2-methyl-, (2R)- C₈H₁₆O 128.2120 Double bond (C5-C6), methyl at C2 (2R) Biosynthesis intermediate
6-Methylheptan-1-ol C₈H₁₈O 130.23 Saturated chain, methyl at C6 - ECHA
5-Hepten-1-ol,2,3,6-trimethyl-, (2R,3R)-rel- C₁₀H₂₀O 156.27 Double bond (C5-C6), three methyl groups (2R,3R) Chem960
2-Hepten-1-ol, 6-methyl-, (Z)- C₈H₁₆O 128.21 Double bond (C2-C3), methyl at C6 (Z)-configuration chem960
Key Observations:

Unsaturation vs. Saturation :

  • The target compound’s double bond at C5-C6 reduces its molecular symmetry and increases polarity compared to 6-Methylheptan-1-ol (saturated), which has a higher molecular weight (130.23 vs. 128.21) .
  • Unsaturation lowers boiling points relative to saturated analogs due to reduced van der Waals interactions.

Stereochemical Influence :

  • The (2R) configuration in the target compound contrasts with (2S)-2-methyl-branched chains produced by enzymes like Ery ER4 in polyketide biosynthesis . Stereochemistry affects enzyme-substrate interactions, as seen in RAPS ER13, which specifically generates (2R)-configured products .

Positional Isomerism :

  • 2-Hepten-1-ol, 6-methyl-, (Z)- has a double bond at C2-C3 and a methyl group at C6, leading to distinct reactivity in oxidation or hydrogenation reactions compared to the target compound .

Functional Group Comparisons

Alcohol vs. Ketone:
  • 6-Methyl-5-hepten-2-one (CAS 110-93-0), a ketone analog, lacks the hydroxyl group but shares the unsaturated backbone. This difference reduces hydrogen-bonding capacity and solubility in polar solvents compared to the target alcohol .
Cyclic Analogs:
  • (1R-trans)-1-Methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol () introduces a cyclic structure, enhancing rigidity and altering volatility.

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